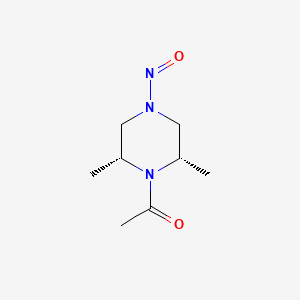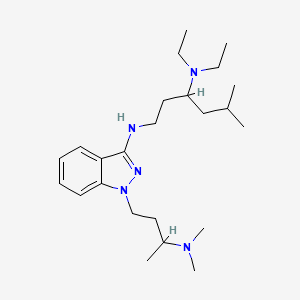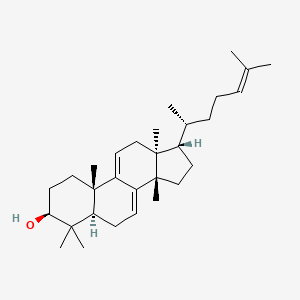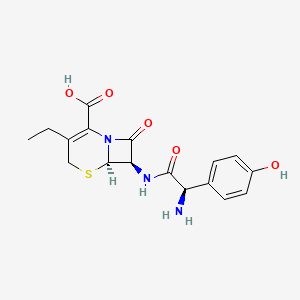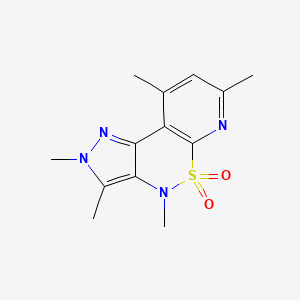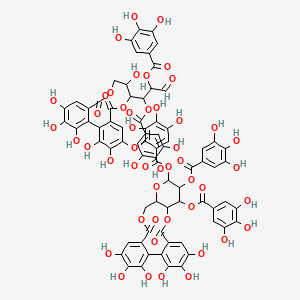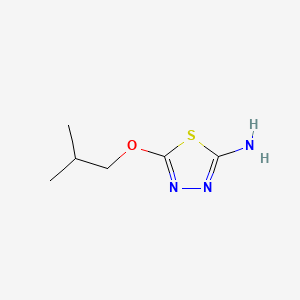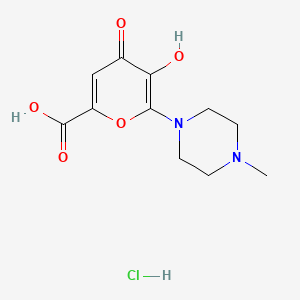
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide is a synthetic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features an aziridine ring, a p-chlorobenzoyl group, and a propionic acid moiety, making it a subject of interest for researchers studying its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of ethylenimine with appropriate precursors under controlled conditions.
Introduction of the p-Chlorobenzoyl Group: This step involves the acylation of the intermediate compound with p-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Propionic Acid Moiety: The propionic acid group is introduced through esterification or amidation reactions, often using reagents like propionyl chloride.
Formation of the p-Chloroanilide: The final step involves the reaction of the intermediate with p-chloroaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide has several scientific research applications:
Wirkmechanismus
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid: Lacks the p-chloroanilide group but shares similar core structure and properties.
Beta-(p-chlorobenzoyl)propionic acid p-chloroanilide: Lacks the aziridine ring but has comparable chemical reactivity.
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid methyl ester: Contains a methyl ester group instead of the p-chloroanilide, offering different reactivity and applications.
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid p-chloroanilide is unique due to its combination of an aziridine ring, p-chlorobenzoyl group, and p-chloroanilide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
116356-06-0 |
|---|---|
Molekularformel |
C18H16Cl2N2O2 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-N,4-bis(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-3-1-12(2-4-13)17(23)11-16(22-9-10-22)18(24)21-15-7-5-14(20)6-8-15/h1-8,16H,9-11H2,(H,21,24) |
InChI-Schlüssel |
JNRAPYYEFYIKRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


